molecular formula C18H15N3O2S B5285099 4-CYANO-NN3-TRIMETHYL-5-(3-PHENYLPROP-2-YNAMIDO)THIOPHENE-2-CARBOXAMIDE

4-CYANO-NN3-TRIMETHYL-5-(3-PHENYLPROP-2-YNAMIDO)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5285099
M. Wt: 337.4 g/mol
InChI Key: XPSCTKTURMMRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-CYANO-NN3-TRIMETHYL-5-(3-PHENYLPROP-2-YNAMIDO)THIOPHENE-2-CARBOXAMIDE involves multiple steps, including the formation of the thiophene ring and subsequent functionalizationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-CYANO-NN3-TRIMETHYL-5-(3-PHENYLPROP-2-YNAMIDO)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-CYANO-NN3-TRIMETHYL-5-(3-PHENYLPROP-2-YNAMIDO)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CYANO-NN3-TRIMETHYL-5-(3-PHENYLPROP-2-YNAMIDO)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-CYANO-NN3-TRIMETHYL-5-(3-PHENYLPROP-2-YNAMIDO)THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-cyano-N,N,3-trimethyl-5-(3-phenylprop-2-ynoylamino)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-14(11-19)17(24-16(12)18(23)21(2)3)20-15(22)10-9-13-7-5-4-6-8-13/h4-8H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSCTKTURMMRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C#CC2=CC=CC=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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